P34cdc2 Kinase Fragment

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

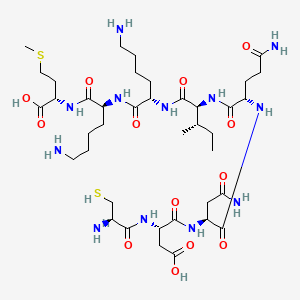

Molecular Formula |

C39H70N12O13S2 |

|---|---|

Molecular Weight |

979.2 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C39H70N12O13S2/c1-4-20(2)31(38(62)47-23(10-6-8-15-41)33(57)45-22(9-5-7-14-40)34(58)48-25(39(63)64)13-16-66-3)51-35(59)24(11-12-28(43)52)46-36(60)26(17-29(44)53)50-37(61)27(18-30(54)55)49-32(56)21(42)19-65/h20-27,31,65H,4-19,40-42H2,1-3H3,(H2,43,52)(H2,44,53)(H,45,57)(H,46,60)(H,47,62)(H,48,58)(H,49,56)(H,50,61)(H,51,59)(H,54,55)(H,63,64)/t20-,21-,22-,23-,24-,25-,26-,27-,31-/m0/s1 |

InChI Key |

AWQUOMVYSXYPDW-BHHXNXOASA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CS)N |

Origin of Product |

United States |

Foundational & Exploratory

The Gatekeeper of Cell Division: A Technical Guide to p34cdc2 Kinase Function

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of p34cdc2 kinase, a master regulator of the eukaryotic cell cycle. We will delve into its core functions, intricate regulatory mechanisms, and its critical involvement in the G1/S and G2/M phase transitions. This document provides a comprehensive overview for researchers investigating cell cycle control, scientists developing novel therapeutic strategies, and professionals in the field of drug development.

Core Function and Significance

The p34cdc2 kinase, also known as Cyclin-Dependent Kinase 1 (CDK1), is a serine/threonine protein kinase that acts as the engine of the cell cycle, driving cells from one phase to the next.[1] Its activity is fundamental for the orderly execution of events such as DNA replication and mitosis. The protein level of p34cdc2 remains relatively constant throughout the cell cycle; however, its kinase activity is tightly regulated, peaking at the G2/M transition to initiate mitosis.

Regulation of p34cdc2 Kinase Activity

The activity of p34cdc2 is meticulously controlled by two primary mechanisms: association with regulatory subunits called cyclins and reversible phosphorylation.

1. Cyclin Binding: The association of p34cdc2 with cyclins is a prerequisite for its kinase activity. Different classes of cyclins accumulate and are subsequently degraded at specific phases of the cell cycle, thereby dictating the timing of p34cdc2 activation. The primary mitotic cyclin partner for p34cdc2 is Cyclin B. The formation of the p34cdc2-Cyclin B complex, also known as the Maturation-Promoting Factor (MPF), is essential for entry into mitosis.

2. Phosphorylation: The activity of the p34cdc2-cyclin complex is further fine-tuned by a series of phosphorylation and dephosphorylation events at key amino acid residues.

-

Inhibitory Phosphorylation: Phosphorylation of Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) within the ATP-binding site of p34cdc2 inhibits its kinase activity.[2][3][4][5] These phosphorylations are catalyzed by the Wee1 and Myt1 kinases and serve to keep the p34cdc2-Cyclin B complex inactive during the S and G2 phases, preventing premature entry into mitosis.[2][6]

-

Activating Phosphorylation: For full activation, p34cdc2 must be phosphorylated on Threonine 161 (Thr161) by the CDK-Activating Kinase (CAK). This phosphorylation event occurs after cyclin binding and is crucial for the proper conformation of the kinase's active site.

-

Activation at G2/M: The transition from G2 to M phase is triggered by the dephosphorylation of the inhibitory Thr14 and Tyr15 residues. This is carried out by the dual-specificity phosphatase Cdc25. The activation of Cdc25, in turn, is regulated by upstream kinases, creating a feedback loop that ensures a rapid and irreversible commitment to mitosis.

Quantitative Analysis of p34cdc2 Activity and Phosphorylation

The dynamic regulation of p34cdc2 results in fluctuating kinase activity and phosphorylation states throughout the cell cycle. The following tables summarize the relative changes in these parameters.

| Cell Cycle Phase | Relative p34cdc2 Kinase Activity | Key Regulatory Events |

| G1 | Low | Degradation of mitotic cyclins; high levels of CDK inhibitors. |

| S | Moderate (in complex with Cyclin A) | Initiation of DNA replication. |

| G2 | Low (p34cdc2-Cyclin B complex is inactive) | Accumulation of Cyclin B; inhibitory phosphorylation on Thr14/Tyr15.[2][3][4][5] |

| M | High | Activation of Cdc25; dephosphorylation of Thr14/Tyr15; high p34cdc2-Cyclin B activity. |

| Phosphorylation Site | G1 Phase | S Phase | G2 Phase | M Phase |

| Thr14/Tyr15 | Low | Increasing | High | Abruptly Low |

| Thr161 | Low | Increasing | High | High |

Signaling Pathways

The regulation of p34cdc2 is embedded within a complex network of signaling pathways that ensure the fidelity of the cell cycle.

References

- 1. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 2. Cell cycle regulation of the p34cdc2 inhibitory kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. embopress.org [embopress.org]

- 5. Differential phosphorylation of vertebrate p34cdc2 kinase at the G1/S and G2/M transitions of the cell cycle: identification of major phosphorylation sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publications.mpi-cbg.de [publications.mpi-cbg.de]

The Genesis of a Master Regulator: A Technical Guide to the Discovery and Application of p34cdc2 Kinase Fragments

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the pivotal discovery and subsequent history of p34cdc2 kinase, a cornerstone of cell cycle regulation. We will explore the journey from the identification of the full-length protein to the strategic use of its fragments in structural biology and drug discovery, providing a comprehensive resource for professionals in the field. This guide includes detailed experimental methodologies, quantitative data summaries, and visualizations of key cellular processes and research workflows.

A Historical Perspective: From Yeast Genetics to a Universal Engine of Cell Division

The story of p34cdc2, now also known as Cyclin-Dependent Kinase 1 (CDK1), is a landmark in modern cell biology, culminating in the 2001 Nobel Prize in Physiology or Medicine for Leland H. Hartwell, R. Timothy Hunt, and Paul M. Nurse.[1][2] Their collective work in yeast and marine invertebrates laid the foundation for our understanding of the cell cycle's intricate control mechanisms.

The Early Days in Fission Yeast:

In the mid-1970s, Paul Nurse and his colleagues, using the fission yeast Schizosaccharomyces pombe as a model organism, identified a gene they named cdc2.[1][2][3] Mutations in this gene caused cells to arrest at two key points in the cell cycle: the transition from G1 to S phase and the entry into mitosis (G2 to M phase).[4][5] This dual role hinted at a central regulatory function. The protein product of the cdc2 gene was a 34-kilodalton protein, hence the name p34cdc2.[4][5]

The Convergence of Cyclins:

Around the same time, Tim Hunt, studying sea urchin embryos, discovered a class of proteins that were synthesized and degraded in a cyclical manner, peaking in concentration just before cell division. He named these proteins "cyclins."[1][6] The crucial link between p34cdc2 and cyclins was established when it was discovered that p34cdc2 required association with a cyclin subunit to become an active kinase.[7] This complex was identified as the Maturation-Promoting Factor (MPF), a long-sought-after activity that could drive interphase cells into mitosis.[7]

Human Homologs and Universal Conservation:

A significant breakthrough came in 1987 when Paul Nurse's lab isolated the human homolog of the yeast cdc2 gene, which they named CDK1.[2][6] This discovery underscored the remarkable evolutionary conservation of the cell cycle machinery from yeast to humans, establishing p34cdc2/CDK1 as a universal regulator of cell division.

The Rise of the Fragment: Focusing on the Catalytic Core

As the central role of p34cdc2/CDK1 became evident, researchers sought to understand its structure and mechanism of action at a molecular level. This led to a shift in focus from the full-length protein to its functional fragments, primarily the catalytic kinase domain. The rationale for this approach was multifold:

-

Structural Studies: The full-length p34cdc2/cyclin complex is relatively large and flexible, making it challenging to crystallize for X-ray diffraction studies or to analyze by NMR spectroscopy. The smaller, more stable catalytic domain proved to be a more tractable target for high-resolution structural determination.

-

Drug Discovery: The ATP-binding pocket, the site of kinase activity and the target for most kinase inhibitors, is located entirely within the catalytic domain. Using the isolated domain allowed for more efficient screening and design of small molecule inhibitors.

-

Mechanistic Insights: Studying the catalytic domain in isolation and in complex with cyclins and inhibitors provided crucial insights into the mechanisms of activation, substrate recognition, and inhibition.

The purification and crystallization of the catalytic subunit of the highly similar human cyclin-dependent kinase 2 (CDK2) in the early 1990s was a pivotal moment, providing the first high-resolution glimpse into the architecture of a CDK.[8][9] This structural information became a blueprint for understanding p34cdc2/CDK1 and paved the way for structure-based drug design efforts.

Quantitative Analysis of p34cdc2/CDK1 Activity and Inhibition

The development of potent and selective inhibitors of CDKs has been a major focus of cancer research. The following tables summarize key quantitative data related to the inhibition of p34cdc2/CDK1 and its close homolog CDK2.

Table 1: IC50 Values of Selected Pan-CDK Inhibitors

| Inhibitor | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | CDK5 IC50 (nM) | CDK9 IC50 (nM) |

| Flavopiridol | 30 | 100 | 20 | - | 10 |

| Roscovitine | 2700 | 100 | >100,000 | - | 800 |

| AT7519 | 190 | 44 | 67 | 18 | <10 |

| BAY-1000394 | 5-25 | 5-25 | 5-25 | - | 5-25 |

Data compiled from various sources.[10]

Table 2: Kinetic Parameters of p34cdc2

| Substrate | Apparent Km | Conditions |

| ATP | 75 µM | In purified MPF complex from Xenopus eggs |

| GTP | 700 µM | In purified MPF complex from Xenopus eggs |

| Adenosine 5'-O-(3-thiotriphosphate) | 250 µM | In purified MPF complex from Xenopus eggs |

| Histone H1 derived peptide | µM range | Bovine cdc2-like kinase |

Data compiled from various sources.[5][11]

Key Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of p34cdc2 kinase fragments.

Expression and Purification of the p34cdc2/CDK1 Catalytic Domain

The production of recombinant p34cdc2 catalytic domain is crucial for structural and biochemical studies. A common method involves expression in E. coli or baculovirus-infected insect cells, followed by affinity chromatography.

Protocol: Expression and Purification of GST-tagged p34cdc2 Catalytic Domain in E. coli

-

Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with an expression vector containing the gene for the human p34cdc2 catalytic domain (typically residues 1-297) fused to an N-terminal Glutathione S-transferase (GST) tag.

-

Culture Growth: Inoculate a starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM PMSF, and lysozyme). Lyse the cells by sonication on ice.

-

Purification:

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a Glutathione-Sepharose affinity column.

-

Wash the column extensively with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).

-

Elute the GST-tagged p34cdc2 catalytic domain with elution buffer containing reduced glutathione (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione).

-

-

Tag Cleavage (Optional): If required, cleave the GST tag using a specific protease (e.g., PreScission Protease or Thrombin) according to the manufacturer's instructions. Further purify the untagged p34cdc2 catalytic domain using size-exclusion or ion-exchange chromatography.

-

Quality Control: Assess the purity and integrity of the purified protein by SDS-PAGE and confirm its identity by Western blotting or mass spectrometry.

In Vitro Kinase Assay using Histone H1

The kinase activity of p34cdc2 is commonly measured by its ability to phosphorylate a model substrate, such as Histone H1.

Protocol: Radioactive Kinase Assay with [γ-³²P]ATP

-

Reaction Mixture Preparation: Prepare a master mix containing the kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT), Histone H1 (1 mg/mL), and [γ-³²P]ATP (10 µCi per reaction).

-

Kinase Reaction:

-

Add the purified active p34cdc2/cyclin B complex or the catalytic domain to the reaction mixture.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

-

Stopping the Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection:

-

Separate the reaction products by SDS-PAGE.

-

Stain the gel with Coomassie Blue to visualize the protein bands.

-

Dry the gel and expose it to a phosphor screen or X-ray film to detect the radiolabeled, phosphorylated Histone H1.

-

Quantify the radioactive signal using a phosphorimager or densitometry.

-

Protocol: Non-Radioactive Kinase Assay using Phospho-specific Antibodies [4][10]

-

Kinase Reaction: Perform the kinase reaction as described above, but using non-radioactive ("cold") ATP.

-

Western Blotting:

-

Separate the reaction products by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-Histone H1).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. Quantify the band intensities to determine the kinase activity.

Visualizing the Core Machinery: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of p34cdc2 biology and the experimental approaches used to study it.

The p34cdc2/CDK1 Regulatory Pathway

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure of the p27Kip1 cyclin-dependent-kinase inhibitor bound to the cyclin A-Cdk2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 7. Cdc2-like kinases: structure, biological function, and therapeutic targets for diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Purification and crystallization of human cyclin-dependent kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting | Springer Nature Experiments [experiments.springernature.com]

- 11. Substrate specificity characterization of a cdc2-like protein kinase purified from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Identity of a Master Cell Cycle Regulator: A Technical Guide to P34cdc2 Kinase Nomenclature

For Immediate Release

[City, State] – In the intricate world of cellular biology and oncology research, precise terminology is paramount. To aid researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the synonyms and alternative names for the pivotal cell cycle regulator, P34cdc2 kinase. A clear understanding of its nomenclature is essential for navigating the vast body of scientific literature and for the effective targeting of this kinase in therapeutic strategies.

P34cdc2, a protein with a molecular mass of approximately 34 kilodaltons, is a cornerstone of cell cycle control, primarily known for its role in driving cells into mitosis. Its discovery and subsequent characterization across different species have led to a variety of names, which are summarized below.

Table of Synonyms and Alternative Names for P34cdc2 Kinase

| Category | Name/Synonym | Description |

| Commonly Used Names | P34cdc2 | The "p34" refers to its molecular weight, and "cdc" stands for cell division cycle, reflecting its fundamental role.[1] |

| CDK1 (Cyclin-Dependent Kinase 1) | This is the most widely accepted and current name in human and mammalian systems, emphasizing its dependence on cyclin binding for activity.[2][3][4][5] | |

| Cdc2 (Cell division cycle 2) | A commonly used abbreviation, particularly in the context of fission yeast (Schizosaccharomyces pombe) where it was originally identified.[2][3][4] | |

| Official Gene and Protein Names | Cyclin-dependent kinase 1 | The official name for the protein.[2][4][5] |

| CDK1 | The official gene symbol in humans.[4] | |

| Historical and Full Names | Cell division control protein 2 homolog | This name highlights it as a homolog of the original fission yeast gene product.[3][4] |

| Cell division protein kinase 1 | A descriptive name indicating its function as a protein kinase involved in cell division.[4][5] | |

| p34 protein kinase | A simplified name based on its molecular weight and enzymatic function.[6] | |

| Species-Specific Homologs | cdc28 | The homologous gene in budding yeast (Saccharomyces cerevisiae).[2] |

| cdc2 | The homologous gene in fission yeast (Schizosaccharomyces pombe).[2][7] |

Understanding the Nomenclature: A Logical Flow

The varied nomenclature for this critical kinase can be understood through its history of discovery and its conserved function across eukaryotes. The following diagram illustrates the relationships between the different names.

The Core of Cell Cycle Control: A Simplified Signaling Pathway

The central role of P34cdc2/CDK1 is to form a complex with regulatory proteins called cyclins. This association is a prerequisite for its kinase activity, which in turn phosphorylates a multitude of substrate proteins to orchestrate the events of mitosis. The simplified diagram below outlines this fundamental activation pathway.

This guide serves as a foundational resource for professionals engaged in cell cycle research and the development of novel therapeutics targeting this key kinase. A consistent and accurate understanding of its nomenclature is the first step towards leveraging the wealth of scientific knowledge available to drive innovation in this critical field.

References

The Dual Command of P34cdc2/CDK1: An In-depth Technical Guide to its Roles in G1/S and G2/M Transitions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the multifaceted roles of the protein kinase P34cdc2, also known as Cyclin-Dependent Kinase 1 (CDK1), in orchestrating the critical G1/S and G2/M transitions of the eukaryotic cell cycle. This document delves into the intricate regulatory mechanisms, substrate phosphorylation, and protein-protein interactions that govern CDK1 activity, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Introduction: The Cell Cycle Engine and its Master Regulator

The eukaryotic cell cycle is a tightly regulated process that ensures the faithful duplication and segregation of the genome. This process is driven by a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs), whose activities are controlled by their association with regulatory subunits called cyclins. Among these, P34cdc2 (CDK1) stands out as a master regulator, indispensable for the entry into mitosis. While its role in the G2/M transition is well-established, a more nuanced function for CDK1 in the G1/S transition has also been elucidated. Understanding the precise mechanisms of CDK1 regulation at these two critical checkpoints is paramount for both fundamental research and the development of novel therapeutic strategies targeting cell proliferation.

The Enigmatic Role of P34cdc2/CDK1 in the G1/S Transition

While CDK2, in complex with cyclin E and cyclin A, is traditionally considered the primary driver of the G1/S transition in mammalian cells, emerging evidence points to a significant, albeit more subtle, role for CDK1.[1][2] In certain cellular contexts, CDK1 can compensate for the loss of CDK2, highlighting a degree of functional overlap.[3][4]

The activity of CDK1 during the G1 to S phase progression is linked to its association with Cyclin A.[5][6] The CDK1/Cyclin A complex is believed to contribute to the phosphorylation of substrates necessary for the initiation of DNA replication.[6]

Regulation of CDK1 at this transition is distinct from its G2/M control. One notable feature is the phosphorylation of Serine 277 on CDK1, which peaks during the G1 phase and diminishes as cells enter the S phase.[7][8] This phosphorylation event is hypothesized to modulate CDK1's function during the G1/S transition, although its precise impact on kinase activity and substrate specificity remains an area of active investigation.[7][8]

Signaling Pathway for P34cdc2/CDK1 at the G1/S Transition

Key Proteins in CDK1-mediated G1/S Regulation

| Protein | Function at G1/S Transition |

| P34cdc2/CDK1 | In complex with Cyclin A, contributes to the phosphorylation of substrates required for DNA replication initiation.[3][9] |

| Cyclin A | Regulatory subunit that binds to and activates CDK1 in late G1 and S phase.[5][6] |

| Serine 277 | A phosphorylation site on CDK1 that is maximally phosphorylated in G1, potentially modulating its G1/S activity.[7][8] |

The Canonical Role of P34cdc2/CDK1 in the G2/M Transition

The function of CDK1 at the G2/M boundary is unequivocal and conserved across eukaryotes. Here, CDK1, in partnership with Cyclin B, forms the Maturation-Promoting Factor (MPF), the master kinase that triggers the cascade of events leading to mitosis.[6][9] The activation of MPF is a tightly controlled process, ensuring that cells only enter mitosis when DNA replication is complete and any damage has been repaired.

The regulation of CDK1/Cyclin B activity is governed by a series of phosphorylation and dephosphorylation events:

-

Activating Phosphorylation: The Cyclin-Dependent Kinase-Activating Kinase (CAK) phosphorylates a conserved threonine residue (Threonine 161 in humans) within the T-loop of CDK1.[9][10][11] This phosphorylation is essential for the full activation of the kinase.[10][11]

-

Inhibitory Phosphorylation: The kinases Wee1 and Myt1 phosphorylate two residues within the ATP-binding site of CDK1: Threonine 14 and Tyrosine 15.[7][8] This dual phosphorylation holds the CDK1/Cyclin B complex in an inactive state, preventing premature entry into mitosis.[7][8]

-

Activation by Dephosphorylation: The dual-specificity phosphatase Cdc25 removes the inhibitory phosphates from Thr14 and Tyr15.[7][8] The activation of Cdc25 itself is a critical regulatory step, often involving a positive feedback loop with CDK1, leading to a rapid and irreversible commitment to mitosis.

Signaling Pathway for P34cdc2/CDK1 at the G2/M Transition

Key Regulatory Proteins and Phosphorylation Sites in G2/M Control

| Protein/Site | Type | Function | Effect on CDK1 Activity |

| Cyclin B | Regulatory Subunit | Binds to CDK1 and is essential for its kinase activity and localization.[5][6] | Activation |

| CAK | Kinase | Phosphorylates Threonine 161 in the T-loop of CDK1.[9][10][11] | Activation |

| Wee1/Myt1 | Kinases | Phosphorylate Threonine 14 and Tyrosine 15 in the ATP-binding site of CDK1.[7][8] | Inhibition |

| Cdc25 | Phosphatase | Removes the inhibitory phosphates from Threonine 14 and Tyrosine 15.[7][8] | Activation |

| Threonine 161 | Phosphorylation Site | Activating phosphorylation site.[9][10][11] | Activation |

| Threonine 14 | Phosphorylation Site | Inhibitory phosphorylation site.[7][8] | Inhibition |

| Tyrosine 15 | Phosphorylation Site | Inhibitory phosphorylation site.[7][8] | Inhibition |

Quantitative Analysis of P34cdc2/CDK1 Regulation

While precise absolute quantification of protein concentrations and kinase activities in vivo remains challenging, semi-quantitative and relative quantitative studies have provided valuable insights into the dynamics of CDK1 regulation.

Relative Kinase Activity of CDK1 Complexes

| Cell Cycle Phase | Primary Cyclin Partner | Relative Kinase Activity | Key Substrates (Examples) |

| G1 | - | Very Low | - |

| G1/S | Cyclin A | Low to Moderate | Proteins involved in DNA replication initiation.[6] |

| S | Cyclin A | Moderate | Replication factors.[6] |

| G2 | Cyclin B | Low (inhibited) | - |

| M | Cyclin B | High | Lamins, Histone H1, Condensins, Anaphase Promoting Complex. |

Phosphorylation Status of CDK1 Regulatory Sites

| Cell Cycle Phase | Phosphorylation of Thr14/Tyr15 | Phosphorylation of Thr161 | Phosphorylation of Ser277 |

| G1 | Low | Low | High[7][8] |

| S | Increasing | Increasing | Decreasing[7][8] |

| G2 | High[7][8] | High[9][10][11] | Low |

| M | Low[7][8] | High[9][10][11] | Low |

Approximate Concentrations of Key Regulatory Proteins in Human Cells

| Protein | Peak Concentration (nM) in HeLa Cells | Cell Cycle Phase of Peak Concentration |

| CDK1 | ~600 | Relatively constant |

| CDK2 | ~400 | Relatively constant |

| Cyclin A2 | ~75 | G2 |

| Cyclin B1 | ~20 | G2/M[12] |

| Cyclin E1 | ~50 | G1[12] |

Note: These values are approximations derived from studies in specific cell lines and may vary depending on the cell type and experimental conditions.[12]

Detailed Experimental Protocols

The study of P34cdc2/CDK1 function relies on a set of core biochemical and cell biology techniques. Below are detailed methodologies for key experiments.

P34cdc2/CDK1 Kinase Assay (using Histone H1 as a substrate)

This assay measures the ability of CDK1 to phosphorylate a substrate, providing a readout of its enzymatic activity.[13][14][15]

Methodology:

-

Prepare Cell Lysates:

-

Culture cells to the desired confluency and synchronize at the desired cell cycle stage (e.g., using nocodazole for G2/M arrest).

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation and determine the protein concentration.

-

-

Immunoprecipitate CDK1:

-

Incubate a defined amount of cell lysate (e.g., 200-500 µg) with an anti-CDK1 antibody for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G agarose or magnetic beads and incubate for another 1-2 hours at 4°C.

-

Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

-

-

Kinase Reaction:

-

Resuspend the immunoprecipitated CDK1 beads in kinase buffer (typically containing MgCl2, ATP, and a buffer such as HEPES).

-

Add the substrate, Histone H1 (e.g., 1 µg per reaction).

-

Add [γ-³²P]ATP to the reaction mixture to a final concentration of 10-50 µM.

-

Incubate the reaction at 30°C for 20-30 minutes with gentle agitation.

-

-

Detection and Quantification:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Boil the samples to elute the proteins from the beads.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled Histone H1.

-

Quantify the signal using a phosphorimager or densitometry.

-

Experimental Workflow:

Immunoprecipitation (IP) for Protein Interaction Analysis

This technique is used to isolate CDK1 and its binding partners from a cell lysate.

Methodology:

-

Prepare Cell Lysate: Follow the same procedure as for the kinase assay (Step 1).

-

Pre-clear Lysate (Optional but Recommended):

-

Incubate the cell lysate with Protein A/G beads for 30-60 minutes at 4°C.

-

Centrifuge and collect the supernatant. This step reduces non-specific binding to the beads.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with a primary antibody against CDK1 or a potential interacting protein overnight at 4°C.

-

Add Protein A/G beads and incubate for 1-3 hours at 4°C.

-

Wash the beads 3-5 times with ice-cold lysis buffer.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against CDK1 and the suspected interacting protein.

-

Experimental Workflow:

Western Blotting for Phospho-P34cdc2/CDK1

This method allows for the detection of the phosphorylation status of specific residues on CDK1.[16][17][18]

Methodology:

-

Sample Preparation: Prepare cell lysates as described previously, ensuring the use of phosphatase inhibitors.

-

SDS-PAGE and Transfer:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Blocking:

-

Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of CDK1 (e.g., anti-phospho-CDK1-Tyr15) overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

-

To confirm equal loading, the membrane can be stripped and re-probed with an antibody against total CDK1.

-

Experimental Workflow:

Conclusion and Future Directions

P34cdc2/CDK1 is a central hub in the cell cycle network, exercising critical control over both the G1/S and G2/M transitions. While its role as the engine of mitosis is well-defined, its functions at the G1/S boundary are more intricate and context-dependent. The differential regulation of CDK1 activity through cyclin binding and phosphorylation allows this single kinase to execute distinct functions at different stages of the cell cycle.

For researchers and drug development professionals, a deep understanding of CDK1 regulation is crucial. Dysregulation of CDK1 activity is a hallmark of cancer, making it an attractive target for therapeutic intervention. The development of specific CDK1 inhibitors requires a thorough knowledge of its regulatory mechanisms to maximize efficacy and minimize off-target effects. Future research will likely focus on further dissecting the substrate specificity of CDK1 in different cyclin complexes and at different cell cycle stages, as well as on elucidating the complex interplay between CDK1 and other cell cycle regulators. The continued development of quantitative proteomic and advanced imaging techniques will undoubtedly provide deeper insights into the dynamic control of this master cell cycle kinase.

References

- 1. promega.com [promega.com]

- 2. Differential regulation of the synthesis and activity of the major cyclin-dependent kinases, p34cdc2, p33cdk2, and p34cdk4, during cell cycle entry and progression in normal human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An essential role for Cdk1 in S phase control is revealed via chemical genetics in vertebrate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. google.com [google.com]

- 7. Differential phosphorylation of vertebrate p34cdc2 kinase at the G1/S and G2/M transitions of the cell cycle: identification of major phosphorylation sites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. Role of Cyclin-Dependent Kinase 1 in Translational Regulation in the M-Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. molbiolcell.org [molbiolcell.org]

- 11. Role of phosphorylation in p34cdc2 activation: identification of an activating kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. On the concentrations of cyclins and cyclin-dependent kinases in extracts of cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assaying H1 kinase in extracts (Stukenberg lab) - XenWiki [wiki.xenbase.org]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Histone H1 Phosphorylation by Cdk2 Selectively Modulates Mouse Mammary Tumor Virus Transcription through Chromatin Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]

An In-depth Technical Guide to the Regulation of p34cdc2 Kinase by Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p34cdc2 kinase, also known as Cyclin-Dependent Kinase 1 (Cdk1), is a pivotal regulator of the eukaryotic cell cycle, primarily driving the transition from G2 phase to mitosis. Its activity is exquisitely controlled by a series of phosphorylation and dephosphorylation events on key amino acid residues. This technical guide provides a comprehensive overview of the core mechanisms governing p34cdc2 activity through phosphorylation. It details the critical phosphorylation sites, the roles of the antagonizing kinases and phosphatases, and the functional consequences of these modifications. Furthermore, this guide presents detailed methodologies for key experiments used to study p34cdc2 phosphorylation and summarizes the impact of these modifications on its kinase activity.

Core Principles of p34cdc2/Cdk1 Regulation by Phosphorylation

The kinase activity of p34cdc2 is primarily regulated by phosphorylation at three key residues: Threonine-14 (Thr14), Tyrosine-15 (Tyr15), and Threonine-161 (Thr161).[1][2][3][4] These sites are targeted by a cohort of regulatory kinases and phosphatases that act as molecular switches, turning p34cdc2 activity on or off at appropriate times in the cell cycle.

Key Regulatory Sites and Their Functions:

-

Inhibitory Phosphorylation (Thr14 and Tyr15): Phosphorylation at Thr14 and Tyr15, located within the ATP-binding loop of p34cdc2, potently inhibits its kinase activity.[2][5] This inhibitory phosphorylation is mediated by the Wee1 and Myt1 kinases and serves as a crucial checkpoint to prevent premature entry into mitosis.[6][7][8] Dephosphorylation of both residues is a prerequisite for p34cdc2 activation at the G2/M transition.[1]

-

Activating Phosphorylation (Thr161): In contrast, phosphorylation of Thr161 in the activation loop (T-loop) is absolutely required for p34cdc2 kinase activity.[1][3] This phosphorylation is catalyzed by the Cdk-Activating Kinase (CAK) and is essential for the proper conformation of the active site and substrate binding.[9][10][11]

The Regulatory Players: Kinases and Phosphatases

A delicate balance between the activities of specific kinases and phosphatases dictates the phosphorylation status of p34cdc2 and, consequently, its ability to drive mitotic entry.

-

Wee1 and Myt1 Kinases: These dual-specificity kinases are responsible for the inhibitory phosphorylation of p34cdc2 on Tyr15 (Wee1 and Myt1) and Thr14 (Myt1).[6][7][12] Their activity is high during interphase, ensuring that p34cdc2 remains inactive until the cell is ready for mitosis.[7]

-

Cdk-Activating Kinase (CAK): CAK is a complex responsible for the activating phosphorylation of p34cdc2 at Thr161.[9][10][11][13] CAK activity is generally constant throughout the cell cycle, suggesting that the timing of p34cdc2 activation is primarily controlled by the removal of inhibitory phosphates and the availability of its cyclin partner.[10]

-

Cdc25 Phosphatase: The Cdc25 family of dual-specificity phosphatases (Cdc25A, B, and C) are the key activators of p34cdc2.[14] They remove the inhibitory phosphate groups from both Thr14 and Tyr15, leading to a sharp increase in p34cdc2 kinase activity at the onset of mitosis.[15][16][17]

Quantitative Impact of Phosphorylation on p34cdc2 Kinase Activity

The phosphorylation state of p34cdc2 dramatically alters its enzymatic activity. While precise kinetic parameters can vary depending on the experimental system and substrate used, the general effects are well-established.

| Phosphorylation State of p34cdc2/Cdk1 | Relative Kinase Activity | Key Regulators | Function |

| Unphosphorylated | Inactive | - | Basal, inactive state |

| Phosphorylated at Thr161 | Partially Active | CAK | Primes the kinase for activation |

| Phosphorylated at Thr14 and Tyr15 | Inactive | Wee1, Myt1 | G2/M checkpoint control, prevents premature mitosis |

| Phosphorylated at Thr161, Thr14, and Tyr15 | Inactive | CAK, Wee1, Myt1 | "Primed but off" state during G2 |

| Phosphorylated at Thr161, dephosphorylated at Thr14 and Tyr15 | Fully Active | CAK, Cdc25 | Mitotic entry |

Note: The table summarizes qualitative and semi-quantitative data from multiple sources. Acid phosphatase treatment of the inactive p34cdc2/cyclin complex has been shown to induce a three- to eightfold stimulation of enzyme activity, highlighting the potent effect of dephosphorylation on activation.[18]

Signaling Pathways and Logical Relationships

The regulation of p34cdc2 phosphorylation is embedded within a complex network of signaling pathways that ensure the orderly progression of the cell cycle.

Experimental Protocols

The study of p34cdc2 phosphorylation relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Cdk1 Kinase Assay

This protocol is adapted from established methods to measure the activity of Cdk1/Cyclin B complexes.[2][19][20][21]

Objective: To quantify the kinase activity of p34cdc2/Cdk1 by measuring the transfer of a radiolabeled phosphate from ATP to a model substrate, such as Histone H1.

Materials:

-

Purified, active p34cdc2/Cdk1-Cyclin B complex

-

Histone H1 (substrate)

-

Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 1 mM EGTA)

-

[γ-³²P]ATP (10 μCi/μl)

-

10 mM ATP stock solution

-

SDS-PAGE loading buffer

-

Phosphocellulose paper (P81)

-

75 mM Phosphoric acid

-

Scintillation counter and vials

Procedure:

-

Prepare Reaction Mix: For each reaction, prepare a master mix containing Kinase Assay Buffer, 10 μM cold ATP, and 1 μCi [γ-³²P]ATP.

-

Substrate Preparation: Prepare a solution of Histone H1 at a concentration of 1 mg/ml in Kinase Assay Buffer.

-

Initiate Reaction: In a microcentrifuge tube on ice, combine:

-

10 μl of the reaction mix

-

5 μl of Histone H1 solution

-

5 μl of purified p34cdc2/Cdk1-Cyclin B complex (or cell lysate containing the kinase)

-

-

Incubation: Incubate the reaction at 30°C for 20 minutes.

-

Stop Reaction: Terminate the reaction by adding 20 μl of 2x SDS-PAGE loading buffer.

-

Quantification (Phosphocellulose Paper Method):

-

Spot 20 μl of the reaction mixture onto a 2 cm x 2 cm square of P81 phosphocellulose paper.

-

Wash the paper three times for 5 minutes each in a beaker containing 75 mM phosphoric acid.

-

Wash once with ethanol.

-

Allow the paper to air dry.

-

Place the paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

-

Analysis (SDS-PAGE):

-

Boil the stopped reaction samples for 5 minutes.

-

Load the samples onto an SDS-polyacrylamide gel.

-

After electrophoresis, dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the phosphorylated Histone H1 band.

-

Cdc25 Phosphatase Assay

This protocol is designed to measure the activity of Cdc25 in dephosphorylating its substrate, p34cdc2/Cdk1.[14][16]

Objective: To determine the phosphatase activity of Cdc25 by monitoring the dephosphorylation of ³²P-labeled, inactive p34cdc2/Cdk1.

Materials:

-

³²P-labeled, inactive p34cdc2/Cdk1-Cyclin B (phosphorylated on Thr14 and Tyr15)

-

Purified Cdc25 phosphatase

-

Phosphatase Assay Buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.1 mg/ml BSA)

-

Trichloroacetic acid (TCA)

-

Ammonium molybdate

-

Organic solvent (e.g., isobutanol/benzene)

Procedure:

-

Substrate Preparation: Prepare ³²P-labeled, inactive p34cdc2/Cdk1 by incubating it with Wee1 kinase and [γ-³²P]ATP. Purify the labeled substrate to remove unincorporated ATP.

-

Initiate Reaction: In a microcentrifuge tube, combine:

-

10 μl of Phosphatase Assay Buffer

-

5 μl of ³²P-labeled p34cdc2/Cdk1 substrate

-

5 μl of purified Cdc25 phosphatase

-

-

Incubation: Incubate the reaction at 30°C for 30 minutes.

-

Stop Reaction: Terminate the reaction by adding an equal volume of 20% TCA.

-

Quantify Released Phosphate:

-

Centrifuge the tubes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube.

-

Add ammonium molybdate and an organic solvent to the supernatant. The phosphomolybdate complex will partition into the organic phase.

-

Measure the radioactivity in the organic phase using a scintillation counter. This represents the amount of phosphate released.

-

Phosphopeptide Mapping

This technique is used to identify the specific sites of phosphorylation on p34cdc2.[22][23][24]

Objective: To generate a two-dimensional map of phosphopeptides derived from p34cdc2, allowing for the identification of individual phosphorylation sites.

Materials:

-

³²P-labeled p34cdc2/Cdk1

-

Trypsin

-

Thin-layer cellulose (TLC) plates

-

Electrophoresis buffer (pH 1.9)

-

Chromatography buffer

-

High-voltage electrophoresis apparatus

-

Chromatography tank

Procedure:

-

Protein Digestion: Excise the ³²P-labeled p34cdc2/Cdk1 band from a dried SDS-PAGE gel and digest the protein in the gel slice with trypsin overnight.

-

Peptide Extraction: Extract the resulting phosphopeptides from the gel slice.

-

First Dimension (Electrophoresis): Spot the extracted phosphopeptides onto a TLC plate. Separate the peptides by high-voltage electrophoresis.

-

Second Dimension (Chromatography): Rotate the TLC plate 90 degrees and perform ascending chromatography in a chromatography tank.

-

Visualization: Dry the TLC plate and expose it to autoradiography film or a phosphorimager screen to visualize the separated phosphopeptides.

Western Blotting for Phospho-Specific p34cdc2/Cdk1

This is a common method to detect the phosphorylation status of p34cdc2 at specific sites in cell lysates.[25][26][27]

Objective: To qualitatively or semi-quantitatively measure the levels of p34cdc2 phosphorylated at Thr14, Tyr15, or Thr161.

Materials:

-

Cell lysates

-

Primary antibodies specific for p-Thr14, p-Tyr15, or p-Thr161 on p34cdc2/Cdk1

-

Primary antibody for total p34cdc2/Cdk1 (as a loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation: Prepare cell lysates in a buffer containing protease and phosphatase inhibitors.

-

SDS-PAGE and Transfer: Separate the proteins in the lysates by SDS-PAGE and transfer them to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total p34cdc2/Cdk1 to normalize for protein loading.

Conclusion

The regulation of p34cdc2/Cdk1 by phosphorylation is a cornerstone of cell cycle control. The interplay between activating and inhibitory kinases and a counteracting phosphatase creates a robust switch that ensures the timely and irreversible entry into mitosis. Understanding these intricate regulatory mechanisms is not only fundamental to cell biology but also holds significant promise for the development of novel therapeutics targeting cell proliferation in diseases such as cancer. The experimental protocols detailed in this guide provide a toolkit for researchers to further dissect the complexities of p34cdc2 regulation and its role in health and disease.

References

- 1. Rapid measurement of protein kinase and phosphatase activities by slot-filtration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Reconstitution of Mitotic CDK1 Activation in Somatic Cell Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cdc25 Phosphatases Are Required for Timely Assembly of CDK1-Cyclin B at the G2/M Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A phosphatase threshold sets the level of Cdk1 activity in early mitosis in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative reconstitution of mit ... | Article | H1 Connect [archive.connect.h1.co]

- 10. CDK-activating kinase - Wikipedia [en.wikipedia.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. Cdk activation by phosphorylation: linking growth signals to cell cycle control - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of Mih1/Cdc25 by protein phosphatase 2A and casein kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Assaying Cdc25 phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dissociation of p34cdc2 complex formation from phosphorylation and histone H1 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Activation of M-phase-specific histone H1 kinase by modification of the phosphorylation of its p34cdc2 and cyclin components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. resources.amsbio.com [resources.amsbio.com]

- 21. promega.com [promega.com]

- 22. researchgate.net [researchgate.net]

- 23. Phosphopeptide mapping and identification of phosphorylation sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mapping and analysis of phosphorylation sites: a quick guide for cell biologists - PMC [pmc.ncbi.nlm.nih.gov]

- 25. datasheets.scbt.com [datasheets.scbt.com]

- 26. researchgate.net [researchgate.net]

- 27. Phospho-cdc2 (Thr161) Antibody | Cell Signaling Technology [cellsignal.com]

Unveiling the Phosphoproteome: A Technical Guide to Identifying p34cdc2 Kinase Substrates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies employed to identify substrates of the pivotal cell cycle regulator, p34cdc2 (CDK1). Understanding the downstream targets of this kinase is crucial for elucidating the intricate mechanisms of cell cycle progression and for the development of novel therapeutic interventions in oncology and other proliferative disorders. This document details experimental protocols, presents comparative data on the available techniques, and visualizes key pathways and workflows to empower researchers in their quest to map the p34cdc2-driven phosphoproteome.

Introduction to p34cdc2 Kinase and Its Significance

The p34cdc2 protein kinase, also known as Cyclin-Dependent Kinase 1 (CDK1), is a master regulator of the eukaryotic cell cycle, primarily driving the transition from G2 phase into mitosis.[1] Its activity is tightly controlled by the binding of regulatory cyclin subunits (Cyclin A and Cyclin B) and a series of activating and inhibitory phosphorylations.[2][3] The identification of its downstream substrates is paramount to understanding how p34cdc2 orchestrates the profound cellular changes that occur during mitosis, from chromosome condensation to cytokinesis.[4] Deregulation of p34cdc2 activity is a hallmark of cancer, making it a critical target for therapeutic development.[5]

Core Methodologies for p34cdc2 Substrate Identification

Several powerful techniques are at the disposal of researchers to identify direct and indirect substrates of p34cdc2. These methods vary in their throughput, sensitivity, and the nature of the information they provide. The principal approaches include in vitro kinase assays, protein microarrays, and mass spectrometry-based phosphoproteomics.

In Vitro Kinase Assays

The most traditional method to determine kinase activity and identify putative substrates is the in vitro kinase assay.[6] This technique involves incubating the purified or immunoprecipitated active kinase with a potential substrate in the presence of a phosphate donor, typically ATP.

This classic approach utilizes radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) to track the transfer of the phosphate group to the substrate.

Experimental Protocol:

-

Immunoprecipitation of p34cdc2:

-

Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation.

-

Incubate the supernatant with an anti-p34cdc2 antibody for 1-2 hours at 4°C.

-

Capture the immune complexes by adding Protein A/G agarose or magnetic beads and incubating for another hour at 4°C.

-

Wash the beads extensively with lysis buffer and then with kinase buffer to remove non-specific binding.

-

-

Kinase Reaction:

-

Resuspend the beads with the immunoprecipitated p34cdc2 in kinase buffer (typically containing MgCl₂, DTT, and a buffer such as HEPES).

-

Add the purified putative substrate protein or peptide.

-

Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

-

Incubate at 30°C for 20-30 minutes with gentle agitation.

-

-

Detection:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to X-ray film or a phosphorimager screen to detect the radiolabeled, phosphorylated substrate.

-

To circumvent the hazards associated with radioactivity, non-radioactive methods have been developed. These often rely on the use of phospho-specific antibodies for detection.

Experimental Protocol:

-

Immunoprecipitation of p34cdc2: Follow the same procedure as for the radioactive assay.

-

Kinase Reaction:

-

Resuspend the beads in kinase buffer.

-

Add the purified substrate.

-

Initiate the reaction by adding a high concentration of non-radioactive ATP.

-

Incubate at 30°C for 30-60 minutes.

-

-

Detection (Western Blot):

-

Stop the reaction with SDS-PAGE loading buffer and boil.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a phospho-specific antibody that recognizes the phosphorylated form of the substrate.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Protein Microarrays

Protein microarrays offer a high-throughput platform for identifying kinase substrates by simultaneously screening thousands of purified proteins.[7]

Experimental Protocol:

-

Array Preparation:

-

Proteins from a proteome-wide collection are purified and spotted onto a coated glass slide in a high-density format.

-

-

Kinase Reaction:

-

Block the protein microarray to prevent non-specific binding.

-

Prepare a reaction mixture containing purified, active p34cdc2, kinase buffer, and radiolabeled ATP ([γ-³³P]ATP is often preferred for better resolution).

-

Apply the reaction mixture to the surface of the microarray and incubate.

-

A control array is incubated with the reaction mixture lacking the kinase to identify autophosphorylated proteins.

-

-

Detection and Analysis:

-

Wash the microarray to remove unbound reagents.

-

Dry the slide and expose it to a phosphorimager screen.

-

Scan the screen to obtain an image of the array.

-

Quantify the signal intensity of each spot. Proteins that are reproducibly phosphorylated in the presence of p34cdc2 compared to the control are identified as potential substrates.[7]

-

Mass Spectrometry-Based Phosphoproteomics

Mass spectrometry (MS) has revolutionized the field of proteomics and offers an unbiased and highly sensitive approach to identify and quantify phosphorylation events on a global scale.[8]

Experimental Protocol (General Workflow):

-

Sample Preparation:

-

Lyse cells from different experimental conditions (e.g., with active vs. inhibited p34cdc2).

-

Combine the lysates if using stable isotope labeling (SILAC).

-

Digest the proteins into peptides using an enzyme such as trypsin.

-

-

Phosphopeptide Enrichment:

-

Due to the low stoichiometry of phosphorylation, it is crucial to enrich for phosphopeptides. Common methods include Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) affinity chromatography.

-

-

LC-MS/MS Analysis:

-

Separate the enriched phosphopeptides by liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS). The first MS scan measures the mass-to-charge ratio of the peptides, and the second MS/MS scan fragments the peptides and measures the masses of the fragments.

-

-

Data Analysis:

-

Use database search algorithms to identify the amino acid sequence of the peptides and the precise location of the phosphorylation site.

-

Quantify the relative abundance of each phosphopeptide between the different experimental conditions to identify those that are dependent on p34cdc2 activity.

-

A more advanced approach, termed Kinase Assay Linked with Phosphoproteomics (KALIP), combines an in vitro kinase reaction with in vivo phosphoproteomic analysis to increase the confidence of direct substrate identification.[9]

Data Presentation: Comparison of Substrate Identification Methods

The choice of method for identifying p34cdc2 substrates depends on the specific research question, available resources, and desired throughput. The following tables summarize the key characteristics of each approach.

| Parameter | In Vitro Kinase Assay (Radioactive) | In Vitro Kinase Assay (Non-Radioactive) | Protein Microarray | Mass Spectrometry (Phosphoproteomics) |

| Throughput | Low | Low | High | High |

| Substrates Screened | One at a time | One at a time | Thousands | Proteome-wide |

| Information Provided | Direct phosphorylation of a known substrate | Direct phosphorylation of a known substrate | Identification of many potential direct substrates | Identification and localization of phosphorylation sites, relative quantification |

| In Vivo Relevance | Low (in vitro) | Low (in vitro) | Low (in vitro) | High (can be performed in a cellular context) |

| Sensitivity | High | Moderate to High | High | Very High |

| Quantitative? | Semi-quantitative | Semi-quantitative | Quantitative (relative) | Quantitative (relative and absolute) |

| Cost | Low to Moderate | Moderate | High | Very High |

| Time per Experiment | 1-2 days | 1-2 days | 1-3 days | Several days to weeks (including data analysis) |

| Method | Advantages | Disadvantages |

| In Vitro Kinase Assay | - Simple and well-established- Confirms direct phosphorylation- Relatively low cost | - Low throughput- May not be physiologically relevant- Requires a purified substrate and active kinase |

| Protein Microarray | - High throughput- Can screen thousands of proteins simultaneously- Identifies novel substrates | - In vitro artifacts are possible- Proteins may be misfolded on the array- Does not identify the phosphorylation site |

| Mass Spectrometry | - Unbiased, proteome-wide analysis- High sensitivity and specificity- Identifies and localizes phosphorylation sites- Can be performed in a physiological context | - Technically demanding- High cost of instrumentation and reagents- Complex data analysis- May not distinguish between direct and indirect substrates without additional strategies |

Visualization of Pathways and Workflows

Visualizing the complex signaling pathways and experimental workflows is essential for a clear understanding of the processes involved in p34cdc2 substrate identification.

p34cdc2/CDK1 Signaling Pathway

References

- 1. p34cdc2: the S and M kinase? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of p34cdc2 regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of phosphorylation in p34cdc2 activation: identification of an activating kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substrates for p34cdc2: in vivo veritas? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A p34(cdc2) survival checkpoint in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

An In-depth Technical Guide to the Core Mechanism of Action of p34cdc2 Kinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, function, and regulation of the p34cdc2 kinase, also known as Cyclin-Dependent Kinase 1 (CDK1). While the term "p34cdc2 kinase fragment" is not commonly used in scientific literature to describe a specific, naturally occurring functional entity, this guide will address the concept of fragments in two key contexts: engineered protein fragments and mutants used in research to dissect protein function, and proteolytic fragments generated during cellular processes such as apoptosis. The core of this guide focuses on the well-established biology of the full-length p34cdc2/CDK1 protein, which is the catalytically active entity in the cell.

Core Mechanism of Action of p34cdc2/CDK1

p34cdc2/CDK1 is a serine/threonine protein kinase that plays a master regulatory role in the eukaryotic cell cycle, particularly in driving the G2/M transition and entry into mitosis. Its activity is fundamental for the orchestration of complex cellular events including chromosome condensation, nuclear envelope breakdown, and spindle formation. The kinase is a catalytic subunit whose activity is absolutely dependent on its association with a regulatory subunit, a cyclin. The level of p34cdc2 protein remains relatively constant throughout the cell cycle; however, its kinase activity oscillates dramatically, peaking at the G2/M transition. This oscillation is tightly controlled by a multi-layered regulatory network involving cyclin binding, phosphorylation, and dephosphorylation.

The catalytic core of p34cdc2/CDK1 contains a cleft for ATP binding. Substrates bind near the opening of this cleft, and the kinase catalyzes the transfer of the gamma-phosphate from ATP to a serine or threonine residue on the substrate. The consensus phosphorylation site for p34cdc2/CDK1 is generally considered to be [S/T]-P-x-K/R, where S/T is the phosphorylation site, P is a proline residue, x is any amino acid, and K/R is a basic residue. However, a minimal consensus sequence of [S/T*]-P is often sufficient for phosphorylation.

Regulation of p34cdc2/CDK1 Activity

The activity of p34cdc2/CDK1 is intricately regulated through three primary mechanisms:

-

Cyclin Binding: The binding of a cyclin partner, most notably Cyclin B for mitotic entry, is the first and essential step for kinase activation. Cyclin binding induces a conformational change in the p34cdc2/CDK1 catalytic domain, moving the T-loop away from the active site to allow substrate binding. Cyclins also contribute to substrate specificity and subcellular localization of the kinase complex.

-

Phosphorylation: The p34cdc2/CDK1 subunit is subject to both activating and inhibitory phosphorylations at key residues:

-

Inhibitory Phosphorylation: Phosphorylation of Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) within the ATP-binding loop by the kinases Wee1 and Myt1 inhibits p34cdc2/CDK1 activity. These phosphorylations are thought to interfere with ATP binding and orientation. These sites are phosphorylated during S and G2 phases, keeping the kinase inactive until the onset of mitosis.

-

Activating Phosphorylation: For full activation, p34cdc2/CDK1 must be phosphorylated on a conserved threonine residue (Thr161 in humans) within the T-loop. This phosphorylation is carried out by the CDK-Activating Kinase (CAK), a complex containing p40MO15 (CDK7). This phosphorylation stabilizes the active conformation of the kinase.

-

-

Dephosphorylation: The transition from the inactive to the active state at the G2/M boundary is triggered by the dephosphorylation of the inhibitory Thr14 and Tyr15 residues. This is carried out by the dual-specificity phosphatase Cdc25. The activation of Cdc25 itself is regulated by phosphorylation, creating a positive feedback loop that leads to the explosive activation of p34cdc2/CDK1.

Signaling Pathway for p34cdc2/CDK1 Activation

Quantitative Data on p34cdc2/CDK1 Activity and Interactions

The following tables summarize key quantitative data related to p34cdc2/CDK1. It is important to note that these values can vary depending on the experimental conditions, the specific isoforms of the proteins, and the organism from which they are derived.

Table 1: Kinetic Parameters of p34cdc2/CDK1

| Substrate | Cyclin Partner | Km | kcat | kcat/Km (Specificity Constant) | Organism | Reference |

| Histone H1 | Cyclin B | ~3 µM | - | - | HeLa cells | [1] |

| ATP | Cyclin B | ~54 µM | - | - | HeLa cells | [1] |

| PKTPKKAKKL (peptide) | Clb2 (Yeast Cyclin B) | 130 ± 10 µM | 11 ± 0.3 s⁻¹ | 8.5 x 10⁴ M⁻¹s⁻¹ | S. cerevisiae | [2] |

| PKSPKKAKKL (peptide) | Clb2 (Yeast Cyclin B) | 260 ± 20 µM | 0.22 ± 0.01 s⁻¹ | 8.5 x 10² M⁻¹s⁻¹ | S. cerevisiae | [2] |

Table 2: Binding Affinities (Kd) of p34cdc2/CDK1 Interactions

| Interacting Protein | p34cdc2/CDK1 state | Kd | Method | Organism/System | Reference |

| Cyclin B1 | - | 28 nM | In vitro | Human | [3] |

| Cyclin B1 | Early G2 phase | ~270 nM | In vivo (FCCS) | Human (RPE-1 cells) | [3] |

| Cyclin B1 | Late G2 phase | ~112 nM | In vivo (FCCS) | Human (RPE-1 cells) | [3] |

| Staurosporine | CDK1/Cyclin A2 | 2.93 nM | Binding kinetics assay | Human | [4] |

p34cdc2/CDK1 Fragments in Research and Disease

Engineered Fragments and Mutants in Research

To understand the function of different domains of p34cdc2/CDK1, researchers often use recombinant DNA technology to create truncated proteins or proteins with specific mutations.

-

Catalytic Domain: Expression of the catalytic domain alone is generally insufficient for kinase activity, highlighting the critical role of cyclin binding for proper folding and activation.

-

Site-Directed Mutants: Mutating the phosphorylation sites has been instrumental in elucidating their function. For example:

-

Thr14 -> Ala and Tyr15 -> Phe mutants are resistant to inhibitory phosphorylation by Wee1/Myt1, leading to premature mitotic entry.

-

Thr161 -> Ala mutants cannot be activated by CAK and are catalytically inactive.

-

-

N- and C-terminal Deletions: Deletion mutants have been used to identify regions required for cyclin binding and interaction with other regulatory proteins.

Proteolytic Fragments in Apoptosis

During programmed cell death (apoptosis), p34cdc2/CDK1 can be cleaved by caspases, a family of proteases that execute the apoptotic program.

-

Caspase-3 Cleavage: Caspase-3 has been shown to cleave p27Kip1, a CDK inhibitor, and this cleavage is linked to cell cycle progression in some cancer cells. While direct cleavage of CDK1 by caspases is less well-characterized, the broader impact of caspases on cell cycle regulators suggests a mechanism to dismantle the cell cycle machinery during apoptosis. For instance, the CDK1 inhibitory kinase Wee1 is a substrate for caspase-3, and its cleavage can lead to the activation of CDKs during apoptosis.

The generation of p34cdc2/CDK1 fragments during apoptosis is part of a larger process of cellular dismantling and should be considered a consequence of the apoptotic cascade rather than a primary regulatory mechanism of the kinase under normal physiological conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study p34cdc2/CDK1.

In Vitro Kinase Assay using Histone H1 as a Substrate

This is a classic assay to measure the activity of p34cdc2/CDK1.

Workflow Diagram:

Protocol:

-

Prepare Reagents:

-

Kinase Buffer (5x): 125 mM MOPS, pH 7.2, 62.5 mM β-glycerophosphate, 25 mM EGTA, 10 mM EDTA, 1.25 mM DTT.

-

Active CDK1/Cyclin B: Purified recombinant enzyme or immunoprecipitated from cell lysates.

-

Substrate: Histone H1 (1 mg/mL stock).

-

ATP Mix: 100 µM cold ATP with [γ-³²P]ATP (e.g., 10 µCi per reaction).

-

-

Kinase Reaction:

-

In a microfuge tube on ice, combine:

-

5 µL 5x Kinase Buffer

-

5 µL Histone H1 (1 mg/mL)

-

x µL active CDK1/Cyclin B

-

ddH₂O to a final volume of 20 µL

-

-

Initiate the reaction by adding 5 µL of ATP mix.

-

Incubate at 30°C for 20-30 minutes.

-

-

Stopping the Reaction and Quantification:

-

Spot 20 µL of the reaction mixture onto a 2x2 cm square of P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each in 1% phosphoric acid.

-

Wash once with acetone for 2 minutes.

-

Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Expression and Purification of Recombinant p34cdc2/CDK1 and Cyclin B

This protocol describes the co-expression of CDK1 and Cyclin B in insect cells using a baculovirus expression system.

Protocol:

-

Cloning: Clone the cDNAs for human CDK1 and Cyclin B1 into separate baculovirus transfer vectors. A tag (e.g., GST or His6) can be added to one of the proteins to facilitate purification.

-

Baculovirus Generation: Co-transfect Sf9 insect cells with the transfer vectors and linearized baculovirus DNA to generate recombinant baculoviruses.

-

Protein Expression: Infect a large culture of Sf9 or High Five™ cells with the recombinant baculoviruses for both CDK1 and Cyclin B. Harvest the cells after 48-72 hours.

-

Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors) and lyse by sonication or douncing.

-

Affinity Purification: Clarify the lysate by centrifugation and apply the supernatant to an affinity resin corresponding to the tag used (e.g., Glutathione-Sepharose for GST-tagged protein).

-

Elution: After extensive washing, elute the protein complex from the resin. For a GST tag, elution is typically performed with a buffer containing reduced glutathione.

-

Further Purification: For higher purity, the eluted complex can be further purified by ion-exchange and/or size-exclusion chromatography.

Site-Directed Mutagenesis of p34cdc2/CDK1

This protocol allows for the introduction of specific mutations into the p34cdc2/CDK1 cDNA.

Protocol:

-

Primer Design: Design a pair of complementary mutagenic primers containing the desired mutation. The primers should be 25-45 bases in length with the mutation in the center.

-

PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase, the plasmid containing the wild-type p34cdc2/CDK1 cDNA as a template, and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the mutation.

-

Template Digestion: Digest the parental, methylated template DNA with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli.

-

Screening: Isolate plasmid DNA from the resulting colonies and sequence the p34cdc2/CDK1 insert to confirm the presence of the desired mutation.

Caspase Cleavage Assay

This assay can be used to determine if p34cdc2/CDK1 is a substrate for a specific caspase in vitro.

Protocol:

-

In Vitro Translation: Synthesize ³⁵S-labeled p34cdc2/CDK1 protein using an in vitro transcription/translation system.

-

Cleavage Reaction:

-

Incubate the ³⁵S-labeled p34cdc2/CDK1 with purified, active caspase-3 (or another caspase of interest) in caspase reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT).

-

Include a control reaction without the caspase.

-

Incubate at 37°C for 1-2 hours.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the full-length protein and any cleavage fragments by autoradiography.

-

Conclusion

p34cdc2/CDK1 is a central regulator of the cell cycle, with its activity being meticulously controlled by a network of interacting proteins and post-translational modifications. While the concept of a "this compound" as a distinct functional unit is not a standard part of its known biology, the study of engineered fragments and proteolytic cleavage products has provided invaluable insights into its function and regulation. A thorough understanding of the core mechanism of the full-length p34cdc2/CDK1, as detailed in this guide, is essential for researchers in cell biology and for professionals involved in the development of therapeutics targeting the cell cycle, a key area in cancer research.

References

- 1. Activation of human CDC2 protein as a histone H1 kinase is associated with complex formation with the p62 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multisite phosphorylation code of CDK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]

The Master Regulator: A Technical Guide to p34cdc2/Cdk1 in Yeast vs. Mammalian Cell Cycle Control

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the master cell cycle regulator, p34cdc2 (also known as Cyclin-Dependent Kinase 1 or Cdk1), in two cornerstone model systems: yeast and mammalian cells. Understanding the conserved functions and divergent complexities of Cdk1 signaling is critical for fundamental research and the development of novel therapeutics targeting cell proliferation.

Core Principles: The Universal Engine of the Cell Cycle

Cyclin-dependent kinase 1 (Cdk1), originally identified as p34cdc2 from genetic studies in fission yeast (Schizosaccharomyces pombe) and as Cdc28 in budding yeast (Saccharomyces cerevisiae), is a highly conserved serine/threonine protein kinase that acts as the central engine driving the eukaryotic cell cycle.[1][2][3] Its fundamental role is to phosphorylate a vast array of substrate proteins, orchestrating the complex series of events that lead to DNA replication and cell division. The activity of Cdk1 is not constitutive; it is exquisitely regulated by its association with regulatory subunits called cyclins and by a network of activating and inhibitory phosphorylations.[4][5]

The Yeast Model: A Singular, Oscillating Authority

In both budding and fission yeast, a single Cdk, p34cdc2/Cdc28, is sufficient to drive all major events of the cell cycle.[6][7] The temporal ordering of S phase and mitosis is achieved not by different Cdk enzymes, but by the sequential association of this single Cdk with different classes of cyclins and by the oscillating levels of its kinase activity.

Key Features of Yeast p34cdc2/Cdc28 Regulation:

-

G1/S Transition: In late G1, G1 cyclins (Cln1, Cln2, Cln3 in S. cerevisiae) accumulate and bind to Cdc28.[8] This initial wave of Cdk activity overcomes the inhibition by stoichiometric inhibitors like Sic1, leading to the phosphorylation of substrates that trigger budding and the transcription of S-phase cyclins.[9]

-

S Phase: The S-phase cyclins (Clb5, Clb6 in S. cerevisiae) associate with Cdc28 to promote the initiation of DNA replication. This complex ensures that replication origins fire only once per cycle.[7][10]

-

G2/M Transition: Mitotic cyclins (Clb1, Clb2, Clb3, Clb4 in S. cerevisiae; Cdc13 in S. pombe) form complexes with the kinase, leading to a dramatic increase in its activity.[11][12][13] This high-activity state, often termed the M-Phase Promoting Factor (MPF), drives entry into mitosis.[14]

-